
Capsazepine
Overview
Description
Initially developed to study capsaicin-induced pain, capsazepine has since demonstrated broader pharmacological effects, including anti-inflammatory, immunomodulatory, and neuroprotective properties . Structurally, it retains a vanilloid moiety critical for TRPV1 binding but incorporates a benzazepine ring, enhancing its antagonistic activity .
This compound inhibits pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) with an experimental IC50 comparable to its computationally predicted activity . Derivatives such as CPZ-33 and CPZ-34 exhibit improved binding affinity (27.8–27.9 kcal/mol vs. This compound’s 27.3 kcal/mol) to TNF-α, driven by hydrogen bonds and hydrophobic interactions with residues like LEU-57 and TYR-119 . Pharmacokinetic studies confirm its adherence to Lipinski’s Rule of Five, with favorable ADME (absorption, distribution, metabolism, excretion) profiles for oral bioavailability .
Preparation Methods
Capsazepine is synthesized through a series of chemical reactions starting from capsaicin. The synthetic route involves the modification of the chemical backbone of capsaicin to introduce a thiourea moiety and a propylidene linker between the aromatic vanillyl 2-carbon A ring and the B-linker amide nitrogen The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations
Chemical Reactions Analysis
Capsazepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Capsazepine has a wide range of scientific research applications, including:
Mechanism of Action
Capsazepine exerts its effects by blocking the TRPV1 ion channel, which functions as a pain and temperature sensor in mammals . By inhibiting the activation of TRPV1 channels, this compound prevents the painful sensation of heat caused by capsaicin. Additionally, this compound has been shown to activate the noxious chemical sensor TRPA1 channel, inhibit the cold-activated TRPM8 channel, and affect voltage-activated calcium channels and nicotinic acetylcholine receptors . These interactions with various ion channels and receptors contribute to its diverse pharmacological effects.
Comparison with Similar Compounds
Structural Analogs: Capsazepine Derivatives
Six derivatives (CPZ-29, CPZ-30, CPZ-33, CPZ-34, CPZ-35, CPZ-36) were designed to optimize anti-inflammatory activity. Key comparisons include:
Parameter | This compound | CPZ-33 | CPZ-34 | CPZ-30 |
---|---|---|---|---|
Binding Energy (kcal/mol) | 27.3 | 27.8 | 27.8 | 27.9 |
LogP | 3.2 | 3.8 | 3.5 | 4.1 |
TPSA (Ų) | 72.4 | 85.2 | 78.9 | 69.8 |
BBB Penetration | 95% | 99% | 99% | 95% |
Toxicity Risk | Moderate | Low (reproductive) | Low (ocular) | High (lipophilic) |
Data sourced from QSAR and docking studies .
CPZ-33 and CPZ-34 outperform this compound in TNF-α inhibition due to enhanced hydrogen bonding with SER-60 and GLY-121 residues . However, CPZ-30’s high LogP (4.1) limits membrane permeability, while CPZ-35 and CPZ-36 exhibit poor intestinal absorption .
Functional Analogs: TRPV1 Antagonists
Ruthenium Red: A non-competitive TRPV1 antagonist, Ruthenium Red inhibits capsaicin-induced responses in rat bladder and vas deferens but suppresses maximal agonist efficacy, unlike this compound’s competitive mechanism .
Parameter | This compound | Ruthenium Red |
---|---|---|
Antagonism Type | Competitive | Non-competitive |
Ki (µM) | 4.0–5.0 (CNS) | N/A (non-receptor) |
Effect on Max Response | No suppression | Significant suppression |
Specificity | TRPV1-selective | Broad ion channel effects |
Data from binding assays and functional studies .
SB-366791 : A selective TRPV1 antagonist, SB-366791 lacks this compound’s off-target effects on hyperpolarization-activated cation (Ih) channels, which contribute to this compound’s neuroprotection in oxygen-glucose deprivation models .
Membrane Interactivity: Capsaicin vs. This compound
While both capsaicin and this compound modulate lipid bilayer fluidity, they exert opposing effects in neuro-mimetic membranes (POPC/sphingomyelin/cholesterol). This compound reduces membrane fluidity (IC50 = 38.8 µM; pA2 = 4.44), antagonizing capsaicin’s fluidizing action .
Parameter | Capsaicin | This compound |
---|---|---|
Membrane Effect | Fluidization | Rigidification |
TRPV1 Activation | Agonist | Antagonist |
Neuroprotection | None | Ih channel inhibition |
Cross-Reactivity with Other Receptors
- P2X Receptors: this compound attenuates αβMe-ATP responses in bladder afferents via TRPV1-independent mechanisms, contrasting with TRPV1 knockout models .
Key Research Findings
- Anti-Inflammatory Action : this compound derivatives CPZ-33 and CPZ-34 reduce TNF-α levels by 40–50% compared to this compound’s 30% in LPS-induced macrophages .
- Neuroprotection : At 10 µM, this compound inhibits Ih currents (IC50 ≈ 1 µM), protecting hippocampal neurons post-ischemia independently of TRPV1 .
- Thermoregulation : Intracerebroventricular this compound exacerbates LPS-induced fever by lowering hypothalamic Ca<sup>2+</sup> and elevating cAMP, implicating TRPV1 in thermosensing .
Biological Activity
Capsazepine is a synthetic compound recognized primarily as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is activated by capsaicin, the active component in chili peppers. Research has demonstrated that this compound exhibits diverse biological activities, particularly in the realms of anti-inflammatory effects and cancer treatment. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
This compound functions as a competitive antagonist at the TRPV1 receptor, effectively inhibiting the receptor's activation by capsaicin and other agonists. This inhibition is crucial for modulating pain and inflammatory responses. The compound has been shown to prevent the influx of calcium ions through TRPV1 channels, which is typically triggered by noxious stimuli such as heat or chemical irritants .
2. Anti-Inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various models of inflammation, including lipopolysaccharide (LPS)-induced inflammation in macrophages . The following table summarizes key findings related to its anti-inflammatory activity:
3. Anticancer Properties
This compound has shown promise in cancer research, exhibiting antiproliferative effects across multiple cancer types including prostate, breast, and colorectal cancers. It induces apoptosis in cancer cells and inhibits metastasis through various pathways, including the downregulation of reactive oxygen species (ROS) and activation of CCAAT/enhancer-binding protein homologous protein (CHOP) .
Case Studies on Anticancer Activity
- Prostate Cancer: this compound inhibited cell proliferation and induced apoptosis in prostate cancer cell lines through ROS-mediated pathways.
- Breast Cancer: The compound demonstrated efficacy in reducing tumor growth and enhancing sensitivity to chemotherapy agents.
- Colorectal Cancer: this compound was found to inhibit cell migration and invasion, suggesting its potential role in preventing metastasis.
4. QSAR Studies and Derivative Development
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in identifying more potent derivatives of this compound. A recent study reported six promising derivatives (CPZ-29 to CPZ-36) that exhibited enhanced anti-inflammatory and immunomodulatory activities compared to the parent compound . These derivatives were screened using molecular docking techniques to predict their binding affinities to TRPV1.
5. Safety and Toxicology
While this compound shows significant therapeutic potential, its safety profile is critical for clinical applications. Long-term exposure studies have assessed its effects on health, particularly concerning respiratory health when administered via aerosol . Results indicated that while this compound can mitigate certain inflammatory responses, careful consideration of dosage and administration route is necessary to avoid adverse effects.
Q & A
Basic Research Questions
Q. How should researchers formulate precise and testable research questions about Capsazepine’s pharmacological mechanisms?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., TRPV1 antagonism vs. off-target effects) and align the question with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome). For example:
- "Does this compound inhibit TRPV1-mediated calcium influx in dorsal root ganglion neurons, and how does this compare to its effects on recombinant TRPV1 channels?"
- Ensure questions are measurable (e.g., IC50 values, dose-response curves) and address reproducibility concerns .
Q. What experimental design principles are critical for studying this compound’s antagonism in vitro?
- Methodological Answer :
- Model Selection : Use cell lines expressing recombinant TRPV1 for specificity, or primary neurons for physiological relevance. Include controls for nonspecific effects (e.g., vehicle, alternative antagonists like Ruthenium Red).
- Dose-Response Curves : Employ a minimum of six concentrations to calculate pKb or IC50 values using the Gaddum-Schild equation .
- Reproducibility : Predefine sample sizes (power analysis) and replicate experiments across multiple batches to account for variability .
Q. How can researchers validate this compound’s selectivity in complex biological systems?
- Methodological Answer :
- Combine pharmacological assays (e.g., calcium imaging) with genetic knockout/mutation models (e.g., TRPV1−/− mice).
- Use orthogonal methods like electrophysiology and fluorescent ligand binding to confirm target engagement.
- Reference negative controls (e.g., this compound’s inactivity in TRPA1/TRPM8 channels) to rule out off-target effects .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound studies, such as dual agonism/antagonism in different tissues?
- Methodological Answer :
- Context-Specific Analysis : Evaluate tissue-specific factors (e.g., pH, co-expressed receptors) that modulate this compound’s effects. For example, its agonism in acidic conditions in bladder tissues .
- Data Reanalysis : Apply meta-analytical techniques to harmonize datasets, adjusting for variables like species (rat vs. human TRPV1), assay temperature, and buffer composition.
- Mechanistic Probes : Use site-directed mutagenesis to identify residues critical for this compound’s divergent effects .
Q. What advanced statistical methods are appropriate for analyzing this compound’s dose-dependent interactions?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response data to the Hill equation to estimate efficacy (Emax) and potency (EC50).
- ANOVA with Post-Hoc Tests : Use one-way repeated measures ANOVA (e.g., for perfusion pressure experiments) followed by Student-Newman-Keuls tests to compare group means .
- Bootstrap Analysis : Quantify uncertainty in pKb calculations when sample sizes are limited .
Q. How can researchers design studies to investigate this compound’s role in modulating inflammatory pain vs. neuropathic pain?
- Methodological Answer :
- Animal Models : Compare this compound’s efficacy in CFA-induced inflammation (TRPV1-dependent) vs. sciatic nerve ligation (TRPV1-independent) models.
- Biomarker Integration : Measure TRPV1 expression (Western blot) and cytokine levels (ELISA) in target tissues to correlate mechanistic outcomes.
- Longitudinal Data Collection : Use within-subject designs to track pain behavior (e.g., von Frey tests) pre/post-treatment, controlling for tachyphylaxis .
Q. What strategies optimize this compound’s pharmacokinetic profiling in in vivo studies?
- Methodological Answer :
- Formulation Adjustments : Use solubilizing agents (e.g., DMSO/PEG mixtures) to enhance bioavailability while monitoring for solvent toxicity.
- LC-MS/MS Quantification : Validate plasma and tissue concentrations with mass spectrometry, ensuring detection limits ≤1 ng/mL.
- Compartmental Modeling : Apply non-compartmental analysis (NCA) to estimate AUC, Cmax, and half-life, adjusting for species-specific metabolic rates .
Q. Methodological Considerations for Publication
Q. How should researchers document this compound’s experimental protocols to ensure reproducibility?
- Methodological Answer :
- Detailed Supplementary Materials : Include step-by-step protocols for compound preparation (e.g., stock concentration, storage conditions) and assay parameters (e.g., buffer pH, temperature).
- Raw Data Accessibility : Deposit datasets in repositories like Dryad or Figshare, annotated with metadata (e.g., instrument settings, software versions).
- Ethical Reporting : Disclose all experimental conditions that could influence outcomes (e.g., animal strain, vendor, circadian timing) .
Q. What are the criteria for selecting appropriate controls in this compound studies?
- Methodological Answer :
- Pharmacological Controls : Include TRPV1 agonists (e.g., capsaicin) and antagonists (e.g., SB-366791) to confirm target specificity.
- Vehicle Controls : Account for solvent effects (e.g., ethanol’s impact on membrane fluidity).
- Genetic Controls : Use siRNA knockdown or CRISPR-edited cell lines to validate TRPV1-dependent responses .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCMAZOSEIMCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160852 | |
Record name | Capsazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138977-28-3 | |
Record name | Capsazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138977-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capsazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138977283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capsazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPSAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFW48MY844 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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